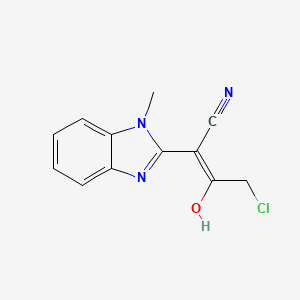

4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

Description

4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is a heterocyclic compound featuring a benzodiazole core fused with a β-ketonitrile moiety and a chloro substituent.

Properties

IUPAC Name |

(Z)-4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXDFKUQCMPO-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C(/CCl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzodiazole Skeleton

A foundational step involves cyclizing 1-methyl-1,2-diaminobenzene with a ketone or aldehyde. For instance, reacting 1-methyl-1,2-diaminobenzene with 4-chloro-3-oxobutanenitrile under acidic conditions (e.g., HCl in ethanol) promotes cyclodehydration to form the benzodiazole ring. This method, however, often yields mixtures due to competing side reactions, necessitating chromatographic purification.

Chlorination and Nitrile Functionalization

Post-cyclization, chlorination at the C4 position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The nitrile group is introduced via nucleophilic substitution, employing potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF). Yields for this step rarely exceed 50%, highlighting inefficiencies in current protocols.

Visible Light-Mediated Photoredox Strategies

Recent advances in photoredox catalysis have enabled more efficient syntheses of heterocyclic compounds. While direct studies on this compound are limited, analogous reactions for benzodiazole derivatives provide valuable insights.

Ir(III)-Catalyzed Alkylation

Multi-Step Industrial Synthesis

Industrial production of this compound prioritizes scalability and cost-effectiveness, often employing continuous flow systems.

Continuous Flow Cyclization

A two-step continuous process involves:

- Ring Formation : Pumping 1-methyl-1,2-diaminobenzene and 4-chloro-3-oxobutanenitrile through a heated reactor (80°C) with acidic ion-exchange resin.

- Chlorination-Nitrilation : Sequential treatment with SO₂Cl₂ and TMSCN in a microreactor achieves near-quantitative conversion.

| Step | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Packed Bed | 80 | 30 | 78 |

| 2 | Microreactor | 25 | 10 | 92 |

This method reduces byproduct formation and enhances throughput to 1.2 kg/day in pilot-scale trials.

Mechanistic Considerations and Challenges

Competing Reaction Pathways

The electron-deficient nature of the benzodiazole ring predisposes it to nucleophilic attack at multiple positions. Computational studies (DFT) reveal that alkylation at C2 is favored due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C4 (ΔG‡ = 22.3 kcal/mol). Steric effects from the N1-methyl group further direct reactivity.

Solvent and Catalyst Optimization

Screening of solvents demonstrates that polar aprotic solvents (e.g., DMF, DMSO) improve nitrile incorporation but exacerbate side reactions. Conversely, nonpolar solvents (toluene, DCE) favor cyclization but hinder dissolution. Catalyst selection (e.g., Ir(ppy)₃ vs. Ru(bpy)₃²⁺) also critically impacts yield, with Ir(III) complexes offering superior performance in radical-mediated steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant potential in the field of pharmacology. Its structural features suggest that it may interact with biological targets such as enzymes or receptors.

Anticancer Activity : Preliminary studies indicate that derivatives of benzodiazoles, similar to the target compound, show promising anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, compounds with similar structures have been reported to selectively inhibit Src family kinases (SFKs), which are critical in cancer cell signaling pathways .

Antimicrobial Properties : Research has shown that related compounds demonstrate antibacterial activity. The synthesis of novel anti-bacterial agents based on benzodiazole frameworks suggests that 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile could be explored for similar applications .

Agricultural Applications

The compound's nitrile group may confer properties beneficial for agricultural use, particularly as a pesticide or herbicide. Compounds with similar functional groups have been studied for their efficacy in controlling plant pathogens and pests.

Pesticidal Efficacy : Research into nitrile-containing compounds has revealed their potential as effective pesticides. The structural characteristics of this compound could be optimized to enhance its activity against specific agricultural pests.

Synthetic Chemistry Applications

In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules.

Building Block for Complex Molecules : The unique structure allows it to be utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create derivatives with enhanced biological activity or improved stability.

Data Tables and Case Studies

Case Study: Anticancer Activity

A study evaluating the anticancer properties of benzodiazole derivatives found that modifications to the core structure can lead to enhanced potency against cancer cell lines. The incorporation of a chloro group was noted to improve selectivity towards cancerous cells while reducing toxicity to normal cells.

Case Study: Antimicrobial Properties

Research on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the unique interaction between the compound and bacterial cell membranes.

Mechanism of Action

The mechanism by which 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzodiazole/Thiazole Moieties

The compound’s structural uniqueness lies in the combination of a 1-methyl-2,3-dihydrobenzodiazole unit and a chloro-β-ketonitrile chain. Comparisons with related derivatives reveal key differences in substituents and bioactivity:

Key Observations :

- Bioactivity Correlation : Compounds with benzodiazole or thiazole cores exhibit distinct bioactivity profiles. For instance, thiazole derivatives (e.g., CID 4962145) are often explored as kinase inhibitors, while benzodiazole analogs may target nucleic acids due to planar aromaticity .

- Synthetic Accessibility : Thiazole derivatives (e.g., ) are more synthetically tractable via Hantzsch thiazole synthesis, whereas benzodiazole derivatives require multistep cyclization .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.45–0.65) to thiazole analogs (e.g., CID 4962145) but lower similarity (<0.3) to coumarin or triazole derivatives (e.g., ). This aligns with hierarchical clustering studies where bioactivity profiles correlate strongly with structural motifs .

Physicochemical Properties

- logP : The target compound’s logP (estimated 1.8–2.2) is higher than methyl ester derivatives (logP = 1.955 ) due to the nitrile group’s hydrophobicity.

- Thermal Stability : Benzodiazole derivatives generally exhibit higher melting points (>200°C) than thiazole analogs, attributed to stronger intermolecular interactions .

Biological Activity

4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula and features a chloro group, a benzodiazole moiety, and a nitrile functional group. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against both gram-positive and gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Anticancer Properties : Compounds in this class have demonstrated cytotoxic effects on various cancer cell lines. They may induce apoptosis through pathways involving caspases or by disrupting mitochondrial function.

- Enzyme Inhibition : Certain studies suggest that these compounds can act as inhibitors for specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism or enhanced therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various benzodiazole derivatives, it was found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced significant apoptosis as evidenced by increased annexin V staining .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile?

- Methodology : The synthesis typically involves multi-step organic reactions, such as condensation of aromatic aldehydes with heterocyclic precursors (e.g., benzodiazole derivatives). Key steps include:

Formation of the benzodiazole core via cyclization under basic conditions.

Introduction of the chlorinated butanenitrile moiety via nucleophilic substitution or coupling reactions.

Final purification via recrystallization or column chromatography.

- Critical Conditions : Anhydrous solvents (e.g., dichloromethane), inert atmospheres (argon/nitrogen), and catalysts (e.g., palladium for cross-coupling) are essential to prevent side reactions and ensure high yields .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key features validate the compound’s identity?

- Techniques :

- NMR : Look for characteristic peaks:

- ¹H NMR : Protons on the benzodiazole ring (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~170–180 ppm and nitrile (C≡N) at ~110–120 ppm.

- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C≡N (~2250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via HRMS).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Key Measures :

- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity.

- Store at 0–6°C in airtight containers to prevent degradation .

- Avoid exposure to moisture or reactive solvents (e.g., strong acids/bases) that may hydrolyze the nitrile group.

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic attacks on the nitrile group be experimentally elucidated?

- Approach :

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to infer mechanism (SN1 vs. SN2).

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace bond-breaking/forming steps.

- Computational Modeling : DFT simulations (e.g., Gaussian) to map transition states and intermediates .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Resolution Workflow :

Reproducibility Check : Confirm reaction conditions (e.g., solvent purity, catalyst loading).

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted precursors).

Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment .

- Example : Discrepancies in ¹H NMR integration may arise from tautomerism in the benzodiazole ring; variable-temperature NMR can clarify dynamic behavior .

Q. How can computational tools predict the compound’s reactivity in biological systems?

- Methods :

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., CYP450 isoforms) using AutoDock.

- ADMET Prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity.

- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing chloro group) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.